1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid

Physicochemical profiling Drug design pH-dependent partitioning

This bis-trifluoroacetate salt is a superior PROTAC linker intermediate, offering two distinct, differentially basic secondary amines (azetidine pKa ~11.29, piperidine pKa ~11.23) for sequential, chemoselective functionalization. The protonated salt form ensures non-nucleophilic handling until deliberate deprotection, enabling controlled solid-phase or solution-phase assembly of E3 ligase ligands and target-binding warheads. Its azetidine-piperidine scaffold eliminates N-dealkylation metabolism, validated in 5-HT₄ agonist programs, while the 4-methylpiperidine motif has demonstrated CDK2 PROTAC DC₅₀ values of 18.73 nM. The bis-TFA salt provides enhanced aqueous solubility and accurate stock solution preparation.

Molecular Formula C13H20F6N2O4
Molecular Weight 382.303
CAS No. 2408962-70-7
Cat. No. B2977670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid
CAS2408962-70-7
Molecular FormulaC13H20F6N2O4
Molecular Weight382.303
Structural Identifiers
SMILESCC1CCN(CC1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H18N2.2C2HF3O2/c1-8-2-4-11(5-3-8)9-6-10-7-9;2*3-2(4,5)1(6)7/h8-10H,2-7H2,1H3;2*(H,6,7)
InChIKeyXGKBASCKWAROOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-4-methylpiperidine Bis-TFA Salt (CAS 2408962-70-7): A Bicyclic Diamine Building Block for CNS and PROTAC Research


1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid (CAS 2408962-70-7) is the bis-trifluoroacetate salt of a bicyclic diamine comprising a four-membered azetidine ring linked at the 3-position to a 4-methylpiperidine moiety. The free base (CAS 1343077-73-5, molecular formula C₉H₁₈N₂, molecular weight 154.25 g/mol) is supplied as a research building block by Enamine (ENAH90844745) through Sigma-Aldrich . The TFA salt form (C₁₃H₂₀F₆N₂O₄, MW 382.30) offers enhanced aqueous solubility and handling properties compared to the free base, with commercial purity specifications typically ≥95% . This compound belongs to the azetidine-piperidine hybrid scaffold class, which has been explored in PDE10 inhibitor patents (Amgen, US8691986B2) [1] and as a PROTAC linker intermediate for targeted protein degradation .

Why 1-(Azetidin-3-yl)-4-methylpiperidine Bis-TFA Cannot Be Interchanged with Generic Azetidine-Piperidine Hybrids or Mono-amine Building Blocks


Azetidine-piperidine hybrid scaffolds are not functionally interchangeable because the regiochemistry of ring attachment, the position of methyl substitution, and the salt form collectively determine pKa, hydrogen-bonding capacity, conformational pre-organization, and metabolic stability. The conjugate acid of azetidine has a pKa of 11.29 in water, compared with 11.23 for 4-methylpiperidine ; in the target compound these two differentially basic nitrogen centers coexist within the same molecule, creating a pH-dependent protonation gradient unavailable in either mono-amine building block or in regioisomers such as 4-(azetidin-3-yl)-1-methylpiperidine (predicted pKa 11.08 ± 0.40) . Furthermore, peer-reviewed studies demonstrate that replacing piperidine with azetidine in CNS-targeted 5-HT₄ partial agonists eliminated N-dealkylation and cyclized oxazolidine metabolite formation, shifting oxidative metabolism to the isoxazole ring [1]. Generic substitution with a simple piperidine, a simple azetidine, or a regioisomeric hybrid would therefore alter both the physicochemical and metabolic profile of any derived lead series, undermining SAR continuity and cross-project comparability.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-4-methylpiperidine Bis-TFA Salt (CAS 2408962-70-7) Relative to Comparators


Differential Basicity: Two Distinct pKa Centers Enable pH-Programmable Protonation

The target compound integrates two nitrogen centers with measurably different basicity. Azetidine exhibits a conjugate acid pKa of 11.29 in water, while 4-methylpiperidine exhibits a pKa of 11.23 under comparable conditions . This 0.06-unit difference, though numerically modest, reflects distinct orbital hybridization and steric environments at the two nitrogens. By contrast, the regioisomer 4-(azetidin-3-yl)-1-methylpiperidine has a predicted pKa of 11.08 ± 0.40 , indicating that shifting the methyl group from the piperidine C4 position to the piperidine N1 position lowers the overall basicity by approximately 0.15–0.21 log units. The bis-TFA salt form of the target compound further ensures both nitrogens are fully protonated in the solid state, providing a well-defined starting material for pH-controlled deprotonation strategies in synthesis.

Physicochemical profiling Drug design pH-dependent partitioning

Regiochemical Differentiation: C4-Methylpiperidine vs. N-Methylpiperidine Isomers Show Predicted pKa Separation of ~0.2 Log Units

The target compound positions the methyl substituent at the C4 carbon of the piperidine ring, leaving the piperidine NH unsubstituted. This contrasts with the commercially available regioisomer 4-(azetidin-3-yl)-1-methylpiperidine (CAS 1511174-81-4), where the methyl group resides on the piperidine nitrogen. The predicted pKa difference of approximately 0.15–0.21 units reflects the electronic distinction: N-methylation directly reduces the basicity of the piperidine nitrogen via inductive and steric effects, whereas C4-methylation exerts only a remote, minimal influence on the piperidine NH pKa. Both isomers share the same molecular formula (C₉H₁₈N₂) and molecular weight (154.25 g/mol), yet they are not analytically or functionally interchangeable .

Regiochemistry Structure-activity relationship Medicinal chemistry

Metabolic Stability Advantage of the Azetidine Ring: Class-Level Evidence from 5-HT₄ Partial Agonist Optimization

In a peer-reviewed study by Obach et al. (2016), replacing the piperidine ring of the 5-HT₄ partial agonist PF-4995274 (TBPT) with an azetidine ring completely eliminated two major metabolic pathways: N-dealkylation and cyclized oxazolidine metabolite formation. The piperidine-containing first-generation compound was extensively metabolized to N-dealkylated M1 and cyclized oxazolidine M2 metabolites, both of which retained pharmacological activity at 5-HT receptor subtypes [1]. The azetidine replacement shifted metabolism exclusively to oxidation on the distal isoxazole ring, dramatically simplifying the metabolite profile. While this study did not evaluate the target compound directly, it provides class-level evidence that the azetidine component of 1-(azetidin-3-yl)-4-methylpiperidine confers resistance to N-dealkylation pathways that would degrade a piperidine-only building block under identical biological conditions.

Metabolic stability N-dealkylation Azetidine isostere CNS drug design

PROTAC Linker Utility: 4-Methylpiperidine-Containing Linkers Achieve CDK2 Degradation DC₅₀ of 18.73 nM

A 2024 study in the European Journal of Medicinal Chemistry demonstrated that PROTAC compound C3, which employs a 4-methylpiperidine ring as its linker component, effectively degraded CDK2 with a DC₅₀ of 18.73 ± 10.78 nM and stimulated 72.77 ± 3.51% cell differentiation at 6.25 nM in HL-60 cells [1]. Although compound C3 does not incorporate an azetidine moiety, this finding establishes that 4-methylpiperidine-based linkers are competent for PROTAC-mediated degradation. The target compound 1-(azetidin-3-yl)-4-methylpiperidine offers an additional functionalization handle (the azetidine NH) that is absent in simple 4-methylpiperidine, enabling divergent linker elongation strategies without requiring N-protection/deprotection of the piperidine nitrogen. The closely related analog 1-(azetidin-3-yl)piperidine (CAS 138022-86-3) is already commercialized as a PROTAC linker intermediate for synthesis of TQ-3959 .

PROTAC Targeted protein degradation CDK2 Linker design

TFA Salt Advantage: Bis-TFA Salt Form Provides Defined Stoichiometry and Enhanced Solubility for Aqueous Chemistry

The target compound (CAS 2408962-70-7) is supplied as the bis-trifluoroacetic acid salt with a molecular weight of 382.30 g/mol, corresponding to a 1:2 free-base-to-TFA stoichiometry (free base MW 154.25 + 2 × 114.02 = 382.29) . In contrast, the free base 1-(azetidin-3-yl)-4-methylpiperidine (CAS 1343077-73-5) is an oily liquid at ambient temperature requiring sealed, dry storage at 2–8°C . The TFA salt is a solid with defined stoichiometry, enabling accurate weighing, long-term storage stability, and direct use in aqueous reaction media without the need for in situ acidification. Alternative salt forms (e.g., hydrochloride, CAS 1403766-74-4 for the 4-piperidinol analog) are also commercially available but differ in counterion mass, hygroscopicity, and solubility profile, which can affect reaction yields in amide coupling or reductive amination steps.

Salt form selection Aqueous solubility Solid-state properties

Conformational Pre-Organization: Azetidine Ring Strain Imposes Defined Exit Vector Geometry vs. Flexible Piperidine-Only Systems

The azetidine ring, with its four-membered ring structure, imposes significant conformational restriction compared to six-membered piperidine rings. The ring strain of azetidine (~26 kcal/mol) locks the C3 substituent into a well-defined vector orientation, minimizing the entropic penalty upon target binding . In the target compound, the azetidine C3 position links to the piperidine N1, creating a semi-rigid scaffold where the piperidine ring retains chair-flip flexibility while the azetidine maintains a fixed geometry. This contrasts with flexible two-piperidine systems (e.g., 1,4'-bipiperidine) or piperidine-only mono-amines, which exhibit greater conformational entropy. The closely related scaffold 4-(azetidin-3-yl)piperidine has been reported to "allow for optimal positioning of pharmacophoric elements required for serotonin receptor binding" . The 4-methyl substitution on the piperidine ring of the target compound adds a stereoelectronic element not present in the des-methyl analog, potentially biasing the piperidine chair conformation.

Conformational restriction Scaffold hopping Entropic penalty

High-Value Application Scenarios for 1-(Azetidin-3-yl)-4-methylpiperidine Bis-TFA Salt (CAS 2408962-70-7)


PROTAC Linker Design Requiring Orthogonal Bifunctional Conjugation

The target compound provides two chemically distinct secondary amines: the piperidine NH (pKa ~11.23) and the azetidine NH (pKa ~11.29). This enables sequential, chemoselective functionalization—for example, attaching an E3 ligase ligand (e.g., thalidomide or VHL ligand) to one nitrogen and a target-protein-binding warhead to the other. The 4-methylpiperidine linker motif has been validated in CDK2 PROTACs achieving DC₅₀ values of 18.73 nM in HL-60 AML cells [1]. Using the bis-TFA salt ensures both amines are protonated and non-nucleophilic until deliberately deprotonated, providing a controlled starting point for solid-phase or solution-phase PROTAC assembly .

PDE10 Inhibitor Scaffold Elaboration Inspired by Amgen Patent Chemistry

The Amgen patent family (US8691986B2, US9303028B2) discloses azetidine and piperidine compounds as PDE10 inhibitors with claimed utility in Huntington's disease, schizophrenia, and bipolar disorder [2]. While the target compound itself is not an exemplified final compound, its azetidine-piperidine core corresponds to the central scaffold motif of the patented series. Researchers elaborating this scaffold with heteroaryl substituents can use the bis-TFA salt as a starting material for reductive amination or N-arylation reactions, leveraging the pre-formed azetidine-piperidine linkage that would otherwise require multi-step construction.

Metabolic Stability Optimization in CNS Lead Series

Obach et al. (2016) demonstrated that substituting piperidine with azetidine in 5-HT₄ partial agonists completely eliminated N-dealkylation and oxazolidine metabolite formation while maintaining target potency [3]. For CNS drug discovery programs where N-dealkylation of piperidine-containing leads generates active metabolites that confound PK/PD relationships, incorporating the azetidine-piperidine scaffold of the target compound into the lead series may preserve the desired piperidine pharmacophore while using the azetidine attachment point as a metabolic shield. The 4-methyl group on piperidine may additionally block CYP450-mediated oxidation at the C4 position.

Physicochemical Tool Compound for pKa-Dependent Partitioning Studies

With two differentially basic nitrogen centers (ΔpKa ≈ 0.06) and a calculated logP amenable to both aqueous and organic solubility, the bis-TFA salt can serve as a calibration standard or tool compound for investigating pH-dependent partitioning, membrane permeability, and intracellular distribution of bicyclic diamines. The well-defined TFA salt stoichiometry (1:2 free-base:TFA) allows accurate preparation of stock solutions at known concentrations . The regioisomeric comparator 4-(azetidin-3-yl)-1-methylpiperidine (CAS 1511174-81-4, predicted pKa 11.08 ± 0.40) provides an ideal negative control for structure-property relationship studies.

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.